CARBOPHENOTHION METHYL SULFONE
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Overview
Description
Carbophenothion methyl sulfone: is an organophosphorus compound primarily used as an insecticide and acaricide. It is known for its high toxicity and effectiveness in controlling pests on various crops. The compound is a derivative of carbophenothion, which has been widely used in agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbophenothion methyl sulfone can be synthesized through the oxidation of carbophenothion. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced by reacting carbophenothion with an oxidizing agent in a solvent medium. The reaction is carried out at a specific temperature and pressure to ensure maximum yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Carbophenothion methyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to carbophenothion under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Carbophenothion.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbophenothion methyl sulfone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of pesticides and insecticides for agricultural use
Mechanism of Action
The mechanism of action of carbophenothion methyl sulfone involves the inhibition of cholinesterase, an essential enzyme in the production of neurotransmitters containing choline-based esters, such as acetylcholine. This inhibition disrupts the normal functioning of the nervous system, leading to the death of pests .
Comparison with Similar Compounds
Carbophenothion: The parent compound, used as an insecticide and acaricide.
Carbophenothion sulfone: Another oxidized derivative with similar pesticidal properties.
Phosphorodithioic acid derivatives: Compounds with similar structures and pesticidal activities
Uniqueness: Carbophenothion methyl sulfone is unique due to its specific oxidation state and the presence of the sulfone group, which enhances its stability and effectiveness as a pesticide compared to its parent compound and other derivatives .
Properties
IUPAC Name |
(4-chlorophenyl)sulfonylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClO4PS3/c1-13-15(16,14-2)17-7-18(11,12)9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNAGUFFJDAMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClO4PS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016590 |
Source
|
Record name | Carbophenothion-Methyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62059-34-1 |
Source
|
Record name | Carbophenothion-Methyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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